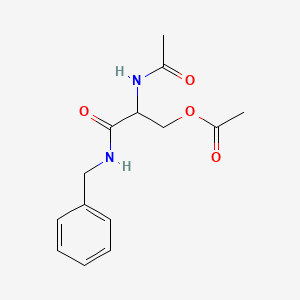
2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethane imidamide structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide typically involves the reaction of 2,6-dichlorophenol with ethylene imidamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide is often carried out using continuous flow synthesis techniques. This method allows for precise control of reaction parameters, leading to improved efficiency and reduced waste. The use of continuous flow reactors also enables the scale-up of production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A related compound with similar chemical properties but different applications.
Diclofenac Sodium: A nonsteroidal anti-inflammatory drug that shares structural similarities with 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide.
Uniqueness
2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H8Cl2N2O2 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(10)8(5)14-4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) |
InChI Key |
OJHNTLBFFQWRKW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)OC/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
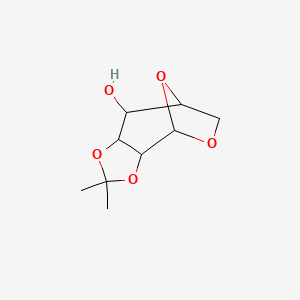
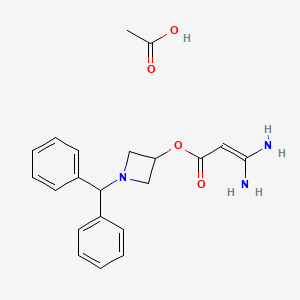

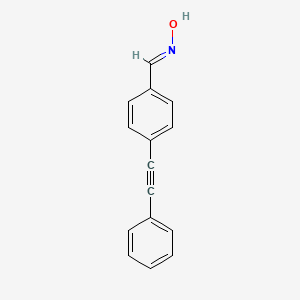
![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
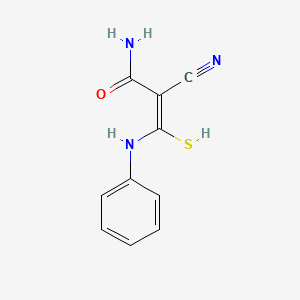
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
